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molecular formula C6HF4NO2 B133510 2,3,4,5-Tetrafluoronitrobenzene CAS No. 5580-79-0

2,3,4,5-Tetrafluoronitrobenzene

Cat. No. B133510
M. Wt: 195.07 g/mol
InChI Key: MKMDVNZEIQDZEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04657913

Procedure details

To one liter of concentrated sulfuric acid was added, at 5° C., 100 ml of 1,2,3,4-tetrafluorobenzene. Then a mixture of 100 ml of 70% nitric acid premixed with 200 ml of concentrated sulfuric acid at 0° C. was slowly added. The reaction was stirred at 0° C. for one hour, and then one hour at 25° C. The mixture was poured over ice and extracted with dichloromethane, which was dried and concentrated to give 120 g of a thick residue which was one spot thin layer chromatography. This product was used for the next step without purification.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[C:4]([F:9])[C:3]=1[F:10].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[F:1][C:2]1[C:3]([F:10])=[C:4]([F:9])[C:5]([F:8])=[CH:6][C:7]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
FC1=C(C(=C(C=C1)F)F)F
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
at 25° C
ADDITION
Type
ADDITION
Details
The mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane, which
CUSTOM
Type
CUSTOM
Details
was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C(C(=C1F)F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 120 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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